3-Hydroxy-5-methoxyisonicotinic acid

Immunosuppression Antiviral Cancer Metabolism

3-Hydroxy-5-methoxyisonicotinic acid is a substituted pyridinecarboxylic acid scaffold essential for probing IMPDH2 (Ki 240-440 nM) and M. tuberculosis Eis (IC50 160 nM), targets where generic isonicotinic acid shows negligible activity. It uniquely induces monocytic – not granulocytic – differentiation in AML models, and serves as a key intermediate per Merck Sharp & Dohme scalable synthesis patents. This distinct pharmacophore profile makes it irreplaceable for purine metabolism, TB adjuvant, and lineage-specific differentiation research.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Cat. No. B14793147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methoxyisonicotinic acid
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CN=C1)O)C(=O)O
InChIInChI=1S/C7H7NO4/c1-12-5-3-8-2-4(9)6(5)7(10)11/h2-3,9H,1H3,(H,10,11)
InChIKeyUYGXWBWYYRUVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-methoxyisonicotinic acid: A Chemically Distinct Building Block for Medicinal Chemistry and Targeted Enzyme Inhibition


3-Hydroxy-5-methoxyisonicotinic acid (CAS 1318165-81-9) is a substituted pyridinecarboxylic acid that belongs to the isonicotinic acid family . Its structure, featuring a carboxylic acid group at the 4-position, a hydroxyl group at the 3-position, and a methoxy group at the 5-position, distinguishes it from simpler isonicotinic acid analogs. This specific substitution pattern influences its physicochemical properties, including hydrogen-bonding capacity and metal-chelating potential, which are fundamental to its application as a versatile intermediate and a probe for biological target engagement .

Why 3-Hydroxy-5-methoxyisonicotinic Acid Cannot Be Replaced by Generic Isonicotinic Acid Analogs


Attempting to substitute 3-Hydroxy-5-methoxyisonicotinic acid with a structurally simpler isonicotinic acid analog (e.g., isonicotinic acid or 3-hydroxyisonicotinic acid) is not scientifically valid due to quantifiable differences in molecular recognition and biological activity. The addition of a methoxy group at the 5-position dramatically alters electronic distribution and steric profile, directly impacting target engagement. For instance, while isonicotinic acid itself is a known metabolite with antibacterial properties , the specific substitution pattern of 3-Hydroxy-5-methoxyisonicotinic acid is required to achieve potent inhibition of targets like IMPDH2, where the parent acid shows negligible activity [1]. This demonstrates that generic substitution cannot replicate the specific pharmacophore requirements of advanced research programs.

Head-to-Head Quantitative Evidence: 3-Hydroxy-5-methoxyisonicotinic Acid vs. Key Comparators


IMPDH2 Inhibition: 3-Hydroxy-5-methoxyisonicotinic Acid vs. Isonicotinic Acid

Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) is a critical enzyme in purine biosynthesis and a validated target for immunosuppressive and antiviral therapies. 3-Hydroxy-5-methoxyisonicotinic acid demonstrates measurable inhibitory activity against IMPDH2, in stark contrast to its parent scaffold, isonicotinic acid, which is inactive against this target [1][2]. The Ki values against IMPDH2 for both substrates (IMP and NMD) confirm the compound's ability to engage this enzyme's active site.

Immunosuppression Antiviral Cancer Metabolism

Anti-Mycobacterial Activity: 3-Hydroxy-5-methoxyisonicotinic Acid vs. Isonicotinic Acid

Inhibition of the Eis acetyltransferase is a key mechanism for overcoming kanamycin resistance in Mycobacterium tuberculosis. 3-Hydroxy-5-methoxyisonicotinic acid potently inhibits the M. tuberculosis H37Rv Eis enzyme with an IC50 of 160 nM [1]. In comparison, isonicotinic acid is a known antimycobacterial agent, but its primary mechanism is not Eis inhibition, and its activity against M. tuberculosis is significantly weaker, with MIC50 values typically in the micromolar range (e.g., 2.7 mM for M. bovis BCG) .

Tuberculosis Antibiotic Resistance Infectious Disease

Cellular Differentiation and Target Engagement: 3-Hydroxy-5-methoxyisonicotinic Acid vs. Nicotinamide

The ability to induce differentiation of promyelocytic leukemia cells is a therapeutically relevant phenotype. While 3-Hydroxy-5-methoxyisonicotinic acid is reported to exhibit activity in arresting proliferation and inducing differentiation to the monocyte lineage [1], its close structural relative, nicotinamide, also induces granulocytic differentiation in HL-60 cells but through a distinct molecular pathway [2]. Specifically, isonicotinic acid induces CD38 expression, whereas nicotinamide does not [3]. This suggests that 3-Hydroxy-5-methoxyisonicotinic acid may engage a different set of molecular targets or trigger a distinct transcriptional program compared to other niacin-related compounds.

Oncology Differentiation Therapy Leukemia

Enzyme Inhibition Profile: 3-Hydroxy-5-methoxyisonicotinic Acid vs. Dihydroorotase

Dihydroorotase is a key enzyme in de novo pyrimidine biosynthesis. While 3-Hydroxy-5-methoxyisonicotinic acid shows very weak inhibition of dihydroorotase with an IC50 of 1.00E+6 nM (1 mM) [1], this data point is valuable for selectivity profiling. In comparison, a structurally related compound (BDBM50540322, a pyrazole derivative) inhibits the related enzyme DHODH with an IC50 of 5.40E+3 nM (5.4 µM) [2]. This 5.4-fold difference in potency against related pyrimidine biosynthesis enzymes suggests that the substitution pattern on the isonicotinic acid core can tune selectivity within this pathway.

Pyrimidine Biosynthesis Cancer Immunology

Optimal Research and Industrial Use Cases for 3-Hydroxy-5-methoxyisonicotinic Acid Based on Quantified Evidence


Probing IMPDH2-Dependent Pathways in Immuno-Oncology and Antiviral Research

Given its measurable Ki against IMPDH2 (240-440 nM), 3-Hydroxy-5-methoxyisonicotinic acid serves as a foundational chemical probe for investigating IMPDH2 inhibition in cellular and biochemical assays. Its activity, while modest, is a distinct starting point for medicinal chemistry optimization aimed at developing more potent and selective IMPDH2 inhibitors. Procurement is justified for labs studying purine metabolism in the context of cancer or viral infection, as the parent isonicotinic acid shows no activity [1][2].

Investigating Eis Acetyltransferase as a Target for Reversing Kanamycin Resistance in Tuberculosis

The compound's potent inhibition of M. tuberculosis Eis (IC50 = 160 nM) makes it an ideal chemical tool for dissecting the role of this enzyme in aminoglycoside resistance. Researchers can use this compound to validate Eis as a target for adjuvant therapies designed to resensitize drug-resistant M. tuberculosis strains to kanamycin. This is a specific application for which the more common antitubercular agent isonicotinic acid is not suitable due to its different mechanism and significantly lower potency [3].

Developing Chemical Tools for Investigating Lineage-Specific Differentiation in Leukemia

For research into novel differentiation therapies, 3-Hydroxy-5-methoxyisonicotinic acid offers a unique phenotypic profile. It induces differentiation to a monocytic lineage, in contrast to the granulocytic differentiation induced by nicotinamide. This makes it a valuable tool for studying the divergent signaling pathways that govern myeloid cell fate decisions. Procurement is recommended for labs investigating the therapeutic potential of lineage-specific differentiation in acute myeloid leukemia (AML) [4][5].

Synthesis of Advanced Intermediates via Merck's Patented Process

For industrial and medicinal chemistry applications requiring scalable synthesis of complex pyridine derivatives, 3-Hydroxy-5-methoxyisonicotinic acid is a key intermediate. A patented process from Merck Sharp & Dohme Corp. details its preparation and use in synthesizing compounds of Formula I, which are valuable in pharmaceutical development. This provides a validated, scalable route for laboratories requiring this specific scaffold in multi-step syntheses, ensuring reliable access to a non-trivial building block [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-5-methoxyisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.